molecular formula C11H13NO3 B8168286 Methyl 5-(cyclopropylmethoxy)nicotinate

Methyl 5-(cyclopropylmethoxy)nicotinate

Cat. No.: B8168286
M. Wt: 207.23 g/mol
InChI Key: CZFGAXUGJJMUQS-UHFFFAOYSA-N
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Description

Methyl 5-(cyclopropylmethoxy)nicotinate is a nicotinic acid derivative characterized by a cyclopropylmethoxy substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity. Its synthesis typically involves functionalization of the pyridine ring via bromination or nucleophilic substitution reactions, as seen in protocols for analogous compounds . For instance, intermediates like methyl 5-(bromomethyl)nicotinate are often used to introduce alkoxy or alkyl groups via coupling reactions . The cyclopropylmethoxy group confers unique steric and electronic effects, distinguishing it from simpler methoxy- or halogen-substituted analogs.

Properties

IUPAC Name

methyl 5-(cyclopropylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-10(6-12-5-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFGAXUGJJMUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyclopropylmethoxy)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopropylmethoxy)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclopropylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(cyclopropylmethoxy)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-(cyclopropylmethoxy)nicotinate involves its interaction with molecular targets in the body. It is thought to act as a vasodilator, promoting the release of prostaglandin D2, which enhances blood flow in the affected area. This mechanism is similar to that of other nicotinic acid esters .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclopropylmethoxy group in this compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy-substituted analogs (e.g., logP ~1.8 for Methyl 2,6-dimethoxynicotinate) . This enhances membrane permeability, making it suitable for CNS-targeting drugs.
  • In contrast, carboxylic acid derivatives (e.g., 2,6-Dimethoxyisonicotinic acid) exhibit higher water solubility due to ionization at physiological pH .

Reactivity and Synthetic Utility: Brominated analogs (e.g., 6-Bromo-2-methoxynicotinic acid) are highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the pyridine ring .

Biological Activity :

  • Fluorinated derivatives (e.g., Methyl 5-fluoro-6-methoxynicotinate) demonstrate improved metabolic stability due to the fluorine atom’s electronegativity and resistance to oxidative degradation .

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